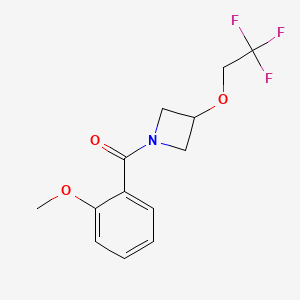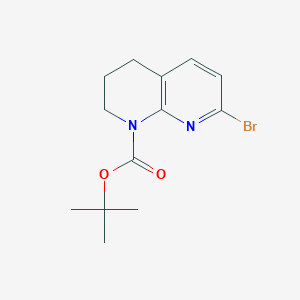
tert-Butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (TB-7-Br-DHN-1-COOH) is a compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. TB-7-Br-DHN-1-COOH is a tert-butyl ester derivative of 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylic acid, and is part of a family of compounds known as naphthyridines. Naphthyridines are a class of heterocyclic compounds that are characterized by a fused seven-membered ring and two nitrogen atoms. TB-7-Br-DHN-1-COOH has been studied for its potential applications in the fields of medicine and biochemistry due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
TB-7-Br-DHN-1-COOH has been studied for its potential applications in the fields of medicine and biochemistry. TB-7-Br-DHN-1-COOH has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, TB-7-Br-DHN-1-COOH has been studied for its potential use as a reagent in organic synthesis.
Mecanismo De Acción
TB-7-Br-DHN-1-COOH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. TB-7-Br-DHN-1-COOH inhibits COX-2 by binding to it and preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
TB-7-Br-DHN-1-COOH has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, TB-7-Br-DHN-1-COOH has been found to have anti-cancer and anti-viral properties. It has also been found to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TB-7-Br-DHN-1-COOH is a relatively stable compound and can be stored at room temperature for extended periods of time without significant degradation. It is also relatively easy to synthesize and can be obtained in high yields. However, TB-7-Br-DHN-1-COOH is a relatively expensive compound and is not widely available.
Direcciones Futuras
The potential applications of TB-7-Br-DHN-1-COOH are still being explored. Possible future directions for the use of TB-7-Br-DHN-1-COOH include the development of new pharmaceuticals, agrochemicals, and materials. In addition, further research is needed to explore the potential therapeutic effects of TB-7-Br-DHN-1-COOH on various diseases and conditions. Finally, further research is needed to investigate the potential of TB-7-Br-DHN-1-COOH as a reagent in organic synthesis.
Métodos De Síntesis
TB-7-Br-DHN-1-COOH can be synthesized using a variety of methods. One of the most common methods is the reaction of 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylic acid with tert-butyl bromide in an aqueous medium. The reaction is carried out at room temperature in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium catalyst. The reaction yields the desired product in high yields and can be completed in a few hours.
Propiedades
IUPAC Name |
tert-butyl 7-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-6-7-10(14)15-11(9)16/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYARHQBXPHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, N1-BOC protected | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)

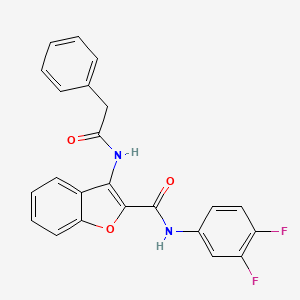
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2852709.png)

![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
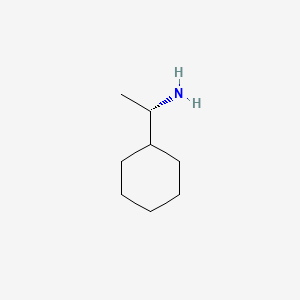
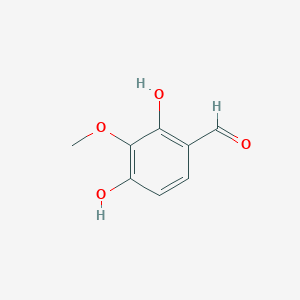
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
